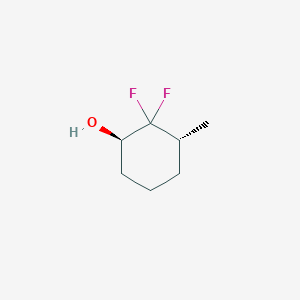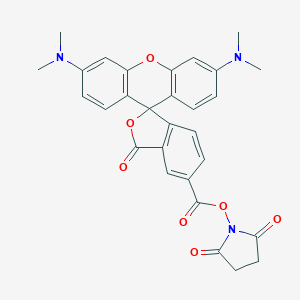
NHS-5(6)-Carboxyrhodamin
Übersicht
Beschreibung
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is a fluorescent dye widely used in various scientific research applications. It belongs to the family of rhodamine dyes, which are known for their bright fluorescence and stability. This compound is particularly useful for labeling proteins, nucleic acids, and other biomolecules due to its ability to form stable covalent bonds with primary amines.
Wissenschaftliche Forschungsanwendungen
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell labeling, tracking, and imaging studies. It is particularly useful for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, including flow cytometry and fluorescence microscopy, to detect and quantify specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic kits for various applications.
Wirkmechanismus
Target of Action
NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .
Mode of Action
NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .
Biochemical Pathways
The biochemical pathways affected by NHS-5(6)Carboxyrhodamine are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of nhs-5(6)carboxyrhodamine in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .
Result of Action
The primary result of NHS-5(6)Carboxyrhodamine’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for NHS-5(6)Carboxyrhodamine exhibit a close similarity between native and denaturing conditions .
Action Environment
The action, efficacy, and stability of NHS-5(6)Carboxyrhodamine can be influenced by various environmental factors. For instance, the pH value can affect the reaction of NHS-5(6)Carboxyrhodamine with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .
Biochemische Analyse
Biochemical Properties
NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .
Cellular Effects
In cellular processes, NHS-5(6)Carboxyrhodamine is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .
Molecular Mechanism
At the molecular level, NHS-5(6)Carboxyrhodamine exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, NHS-5(6)Carboxyrhodamine remains stable, allowing for long-term studies of cellular function
Transport and Distribution
The transport and distribution of NHS-5(6)Carboxyrhodamine within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.
Subcellular Localization
The subcellular localization of NHS-5(6)Carboxyrhodamine is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester typically involves the following steps:
Starting Material: The synthesis begins with tetramethylrhodamine, which is a rhodamine derivative.
Carboxylation: The tetramethylrhodamine is carboxylated to introduce carboxyl groups at the 5 and 6 positions.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tetramethylrhodamine are carboxylated and activated using automated reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
5(6)-Carboxytetramethylrhodamin-N-succinimidylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Succinimidylestergruppe reagiert mit primären Aminen, um stabile Amidbindungen zu bilden.
Hydrolyse: In Gegenwart von Wasser kann der Succinimidylester hydrolysieren, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Primäre Amine: Häufige Reagenzien sind Lysinreste in Proteinen oder andere Biomoleküle, die primäre Amine enthalten.
Reaktionsbedingungen: Die Reaktionen werden typischerweise in wässrigen Puffern bei neutralem bis leicht basischem pH-Wert (pH 7,0-9,0) durchgeführt, um die Bildung von Amidbindungen zu erleichtern.
Hauptprodukte
Das Hauptprodukt, das aus der Reaktion von 5(6)-Carboxytetramethylrhodamin-N-succinimidylester mit primären Aminen gebildet wird, ist ein fluoreszenzmarkiertes Biomolekül. Die Hydrolyse des Esters führt zur Bildung der entsprechenden Carbonsäure .
4. Wissenschaftliche Forschungsanwendungen
5(6)-Carboxytetramethylrhodamin-N-succinimidylester hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als fluoreszierende Sonde zur Untersuchung chemischer Reaktionen und molekularer Wechselwirkungen verwendet.
Biologie: Wird in Zellmarkierungs-, Verfolgungs- und Bildgebungsstudien eingesetzt. Es ist besonders nützlich für die Markierung von Proteinen, Nukleinsäuren und anderen Biomolekülen.
Medizin: Wird in diagnostischen Assays, einschließlich Durchflusszytometrie und Fluoreszenzmikroskopie, eingesetzt, um spezifische Biomoleküle nachzuweisen und zu quantifizieren.
Industrie: Anwendung bei der Entwicklung von Biosensoren und diagnostischen Kits für verschiedene Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von 5(6)-Carboxytetramethylrhodamin-N-succinimidylester umfasst die folgenden Schritte:
Zellpermeabilität: Die Verbindung ist zellpermeabel und kann in Zellen diffundieren.
Kovalente Bindungsbildung: Die Succinimidylestergruppe reagiert mit primären Aminen an intrazellulären Proteinen und anderen Biomolekülen, um stabile kovalente Bindungen zu bilden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5(6)-Carboxyfluorescein-Diacetat-N-succinimidylester: Ein weiterer fluoreszierender Farbstoff, der für ähnliche Anwendungen verwendet wird, jedoch mit unterschiedlichen spektralen Eigenschaften.
Rhodamin B N-Succinimidylester: Eine verwandte Verbindung mit ähnlichen Markierungsmöglichkeiten, aber unterschiedlichen Fluoreszenzeigenschaften.
Einzigartigkeit
5(6)-Carboxytetramethylrhodamin-N-succinimidylester ist einzigartig aufgrund seiner:
Hellen Fluoreszenz: Es bietet eine starke und stabile Fluoreszenz, was es ideal für Langzeit-Bildgebungsstudien macht.
Stabilität: Die Verbindung bildet stabile kovalente Bindungen mit primären Aminen, die eine dauerhafte Markierung von Biomolekülen gewährleisten.
Vielseitigkeit: Es kann in einer Vielzahl von Anwendungen eingesetzt werden, von der Grundlagenforschung bis zur industriellen Diagnostik.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 | |
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150408-83-6 | |
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
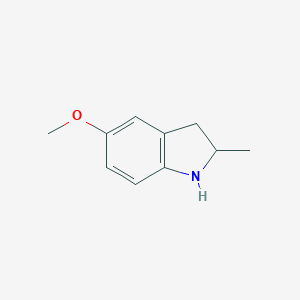
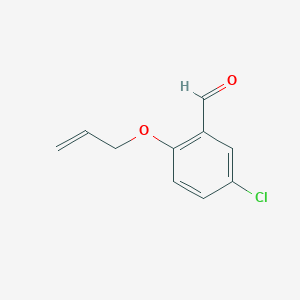
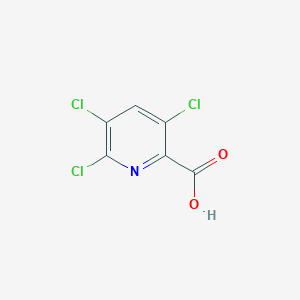



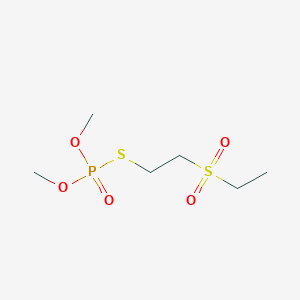

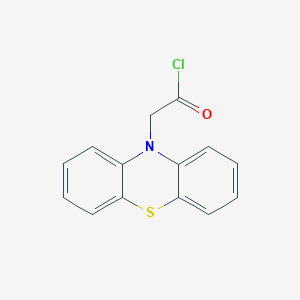
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

